molecular formula C26H18BrN3OS B407604 N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide CAS No. 299164-53-7

N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide

Cat. No.: B407604
CAS No.: 299164-53-7
M. Wt: 500.4g/mol
InChI Key: MUJOIYJTZIEIAT-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenyl group, a cyano group, and a diphenyl-pyridinylsulfanyl moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

CAS No.

299164-53-7

Molecular Formula

C26H18BrN3OS

Molecular Weight

500.4g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C26H18BrN3OS/c27-20-11-13-21(14-12-20)29-25(31)17-32-26-23(16-28)22(18-7-3-1-4-8-18)15-24(30-26)19-9-5-2-6-10-19/h1-15H,17H2,(H,29,31)

InChI Key

MUJOIYJTZIEIAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and nitriles.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.

    Bromination: The phenyl ring can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for drug development, targeting specific biological pathways or receptors.

Industry

In the industry, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the cyano and bromo groups can enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-phenyl)-2-(3-cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide
  • N-(4-Fluoro-phenyl)-2-(3-cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide

Uniqueness

N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The combination of the cyano and diphenyl-pyridinylsulfanyl moieties also contributes to its distinct chemical properties.

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